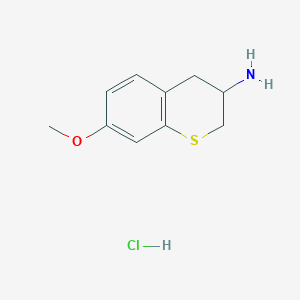

7-Methoxy-thiochroman-3-ylamine hydrochloride

Description

BenchChem offers high-quality 7-Methoxy-thiochroman-3-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-thiochroman-3-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFGAYMJURGPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CS2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methoxy-thiochroman-3-ylamine hydrochloride chemical properties

An In-depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine hydrochloride

Abstract

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound featuring a thiochroman core, a methoxy substituent, and an amine functional group. While specific research on this particular molecule is not extensively published, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive technical profile based on available data and established principles of medicinal chemistry. It serves as a foundational resource for researchers, outlining the compound's identity, a proposed framework for its empirical characterization, a plausible synthetic strategy, and a discussion of its potential pharmacological relevance. The protocols and workflows herein are designed to provide a robust starting point for laboratory investigation.

Compound Identification and Physicochemical Profile

The fundamental identity of a compound is the cornerstone of all subsequent research. 7-Methoxy-thiochroman-3-ylamine hydrochloride is registered under CAS number 1303968-11-7[1]. Its core structure is the free base, 7-Methoxy-thiochroman-3-ylamine (CAS: 885270-56-4)[2]. The hydrochloride salt form is typically used to improve solubility and stability for research and development purposes.

| Property | Value | Source |

| Chemical Name | 7-Methoxy-thiochroman-3-ylamine hydrochloride | Internal |

| CAS Number | 1303968-11-7 | [1] |

| Molecular Formula | C₁₀H₁₃NOS·HCl | [1] |

| Molecular Weight | 231.74 g/mol | [1] |

| Free Base CAS | 885270-56-4 | [2] |

| Free Base Formula | C₁₀H₁₃NOS | [2] |

| Free Base M.W. | 195.28 g/mol | [2] |

Note: Experimental data such as melting point, solubility, and pKa are not widely available in public literature and require empirical determination.

Structural and Functional Context

The chemical behavior and potential biological activity of 7-Methoxy-thiochroman-3-ylamine hydrochloride are dictated by its three primary structural components. Understanding these components provides a logical basis for predicting its properties and designing experiments.

Caption: Key functional groups of the parent compound.

-

Thiochroman Core: This bicyclic heterocyclic system, containing a sulfur atom in the ring (a thioether), provides a rigid scaffold. The sulfur atom can influence metabolic pathways (e.g., oxidation to sulfoxide or sulfone) and provides a lipophilic character.

-

Methoxy Group (-OCH₃): Positioned on the aromatic ring, the methoxy group is an electron-donating group that can influence the electronic properties of the molecule. It often enhances metabolic stability by blocking a potential site of hydroxylation and can increase lipophilicity, potentially aiding in crossing biological membranes.

-

Primary Amine (-NH₂): Located on the saturated portion of the ring, the amine is basic and is the site of protonation to form the hydrochloride salt. This group is critical for forming ionic interactions with biological targets, such as receptors or enzymes, and significantly enhances aqueous solubility in its protonated state.

Proposed Framework for Empirical Characterization

For any novel or sparsely characterized compound, a systematic approach to confirming its identity and properties is essential. The following protocols outline a logical workflow for a comprehensive characterization of a new batch of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Experimental Protocol: Structural Confirmation

Objective: To unequivocally confirm the chemical structure and purity of the compound.

Methodology:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

-

Procedure: Dissolve ~0.1 mg of the compound in 1 mL of methanol. Infuse the solution directly into the mass spectrometer.

-

Expected Result: A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 196.08. The high-resolution mass should be within 5 ppm of the calculated exact mass. This confirms the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR.

-

Procedure: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire spectra on a 400 MHz or higher spectrometer.

-

Rationale: ¹H NMR will confirm the number and connectivity of protons, showing characteristic shifts for aromatic, methoxy, and aliphatic protons. ¹³C NMR will confirm the carbon skeleton. The data must be consistent with the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Place a small amount of the solid powder directly on the ATR crystal and acquire the spectrum.

-

Expected Result: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-S stretching (thioether).

-

Workflow: Physicochemical and Stability Assessment

A compound's utility in drug development is heavily dependent on its stability and solubility. The following workflow provides a systematic approach to evaluating these critical parameters.

Caption: Workflow for physicochemical and stability profiling.

Proposed Synthetic Strategy and Analysis

While specific synthesis procedures for this compound are not detailed in readily available literature, a plausible retrosynthetic route can be proposed based on established chemical principles. This approach allows for a logical deconstruction of the target molecule into commercially available starting materials.

Retrosynthetic Analysis

The primary disconnection points are the C-N bond of the amine and the C-S bonds of the thiochroman ring.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed Forward Synthesis

Objective: To synthesize 7-Methoxy-thiochroman-3-ylamine hydrochloride from commercial precursors.

Disclaimer: This is a proposed, non-validated protocol and requires optimization. All steps must be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 7-Methoxy-thiochroman-3-one

-

To a stirred solution of 3-methoxyphenylthiol in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine).

-

Cool the mixture to 0°C.

-

Slowly add a 3-carbon electrophile, such as 2-chloro-1-propanal or acrolein.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), perform an acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to form the thiochromanone ring.

-

Purify the resulting ketone via column chromatography.

Step 2: Reductive Amination to Form the Amine

-

Dissolve the 7-Methoxy-thiochroman-3-one in a solvent such as methanol.

-

Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction at room temperature until the ketone is consumed.

-

Work up the reaction by quenching excess reducing agent and extracting the product into an organic solvent.

-

Purify the free base amine by chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 7-Methoxy-thiochroman-3-ylamine hydrochloride as a solid.

Potential Pharmacological Relevance and Screening Strategy

The thiochroman scaffold and its analogs are explored in various areas of drug discovery. Structurally related compounds provide clues to the potential applications of 7-Methoxy-thiochroman-3-ylamine hydrochloride. For instance, aminotetralin derivatives, which are structurally similar, are investigated as intermediates for pharmaceuticals targeting neurological disorders[3][4]. Additionally, other isochroman derivatives have demonstrated anti-inflammatory properties[5].

This suggests that 7-Methoxy-thiochroman-3-ylamine hydrochloride could be a valuable building block or a candidate for screening in neuroscience and immunology programs.

Proposed Biological Screening Funnel

Caption: A tiered approach for biological screening.

Handling and Safety Precautions

As this compound is intended for research purposes and lacks extensive toxicological data, it must be handled with care. The following are general safety guidelines based on best practices for handling novel chemical entities.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound, especially the solid powder, in a certified chemical fume hood to avoid inhalation.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water[6].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[6].

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[6].

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This compound is for research use only and is not intended for medicinal or edible purposes[1].

References

- BIOFOUNT. (n.d.). 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride.

- LookChem. (n.d.). 7-Methoxy-thiochroman-3-ylamine.

- Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.

- J&K Scientific. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.

- Capot Chemical. (2026). MSDS of (7-Methoxy-chroman-3-YL)-methylamine.

- Kim, J. H., et al. (2020). Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells. PubMed.

Sources

- 1. 1303968-11-7|7-Methoxy-Thiochroman-3-Ylamine Hydrochloride|7-Methoxy-Thiochroman-3-Ylamine Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

7-Methoxy-thiochroman-3-ylamine hydrochloride structure elucidation

An In-depth Technical Guide

Project Alpha: Elucidation of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 7-Methoxy-thiochroman-3-ylamine hydrochloride. As compounds of this class present significant interest in medicinal chemistry and drug development, a robust and validated approach to confirming their molecular architecture is paramount. We detail an integrated analytical workflow, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, and protocols are presented as self-validating systems, ensuring the final structural assignment is unambiguous and supported by a convergence of evidence. This document is intended for researchers, analytical scientists, and professionals in drug development who require a practical and scientifically rigorous guide to molecular characterization.

Introduction and Strategic Overview

The thiochroman scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of biological activities. The introduction of methoxy and amine functionalities, as in 7-Methoxy-thiochroman-3-ylamine, creates a molecule with specific stereochemical and electronic properties that are critical to its function. Before any biological or pharmacological evaluation can proceed, its precise chemical structure and stereochemistry must be unequivocally confirmed.

The hydrochloride salt form is common for amine-containing drug candidates to improve stability and aqueous solubility. However, the presence of the salt can influence spectroscopic signatures, a factor that must be considered during analysis.

This guide employs a multi-technique approach, which is standard practice in modern organic chemistry for structure elucidation. The strategy is built on the principle of orthogonal verification, where data from independent analytical techniques are used to corroborate a single, consistent structural hypothesis.

The logical flow of our investigation is outlined below. We begin with foundational techniques that provide broad, essential information (molecular formula, functional groups) and progressively move to high-resolution methods (NMR) that map the intricate connectivity of the molecular framework.

Caption: Hypothesized structure of 7-Methoxy-thiochroman-3-ylamine.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons. Add a small amount of a reference standard like DSS or TMSP.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments using standard pulse programs.

¹H and ¹³C NMR: The Atom Inventory

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Expected ¹H NMR Data (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~7.2 | d | 1H | H-5 | Aromatic proton, ortho-coupled to H-6. |

| ~6.8 | dd | 1H | H-6 | Aromatic proton, coupled to H-5 and H-8. |

| ~6.7 | d | 1H | H-8 | Aromatic proton, ortho to the electron-donating OCH₃ group, shifted upfield. |

| ~4.0 | m | 1H | H-3 | Methine proton adjacent to the NH₃⁺ group. |

| ~3.8 | s | 3H | OCH₃ | Singlet for the methoxy group protons. |

| ~3.4 - 3.2 | m | 2H | H-2 | Diastereotopic methylene protons adjacent to the chiral center H-3. |

| ~3.1 - 2.9 | m | 2H | H-4 | Methylene protons adjacent to the aromatic ring and the chiral center. |

Expected ¹³C NMR Data (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | DEPT-135 | Proposed Assignment | Rationale |

| ~158 | C | C-7 | Aromatic carbon bonded to the electron-donating OCH₃ group. |

| ~135 | C | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~128 | CH | C-5 | Aromatic methine carbon. |

| ~125 | C | C-8a | Aromatic quaternary carbon at the ring junction, adjacent to sulfur. |

| ~115 | CH | C-6 | Aromatic methine carbon. |

| ~112 | CH | C-8 | Aromatic methine carbon ortho to OCH₃, shielded. |

| ~55 | CH₃ | OCH₃ | Methoxy carbon. |

| ~48 | CH | C-3 | Aliphatic methine carbon attached to the nitrogen. |

| ~32 | CH₂ | C-2 | Aliphatic methylene carbon adjacent to sulfur. |

| ~28 | CH₂ | C-4 | Aliphatic methylene carbon adjacent to the aromatic ring. |

2D NMR: Connecting the Pieces

Expertise & Rationale: While 1D NMR provides an inventory of atoms, 2D NMR experiments establish their connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

Key Expected Correlations:

-

COSY:

-

A strong correlation between the H-5 and H-6 aromatic protons.

-

Correlations within the aliphatic spin system: H-2 protons will correlate with H-3, and H-3 will correlate with H-4 protons.

-

-

HSQC:

-

Will directly link each proton signal in the table above to its corresponding carbon signal (e.g., δH ~7.2 with δC ~128 for the H-5/C-5 pair).

-

-

HMBC (Critical for Final Proof):

-

Methoxy Group Placement: A strong correlation from the methoxy protons (H of OCH₃, δH ~3.8) to the C-7 carbon (δC ~158) unequivocally places the methoxy group at position 7.

-

Aliphatic to Aromatic Link: Correlations from the H-4 protons (δH ~3.0) to the aromatic carbons C-4a and C-5 will confirm the fusion of the heterocyclic and aromatic rings.

-

Quaternary Carbon Assignment: Correlations from H-5 to C-4a and C-7, and from H-8 to C-4a and C-7 will help assign the quaternary carbons.

-

Caption: Key HMBC correlations confirming the molecular framework.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 7-Methoxy-thiochroman-3-ylamine hydrochloride is achieved through a systematic and hierarchical application of modern analytical techniques.

-

HRMS establishes the correct elemental formula, C₁₀H₁₃NOS, creating a foundational constraint.

-

IR Spectroscopy confirms the presence of the key functional groups: an ammonium salt, an aromatic ether, and aliphatic and aromatic C-H bonds.

-

1D NMR (¹H, ¹³C, DEPT) provides a complete inventory of all carbon and hydrogen atoms, which perfectly matches the formula from HRMS.

-

2D NMR (COSY, HSQC, HMBC) serves as the final arbiter, unambiguously connecting these atoms. The HMBC correlation between the methoxy protons and C-7 is the definitive piece of evidence for the substituent's location.

The convergence of data from all these experiments provides a self-validating and unassailable confirmation of the proposed structure. This rigorous characterization is the essential first step upon which all subsequent biological and pharmaceutical development depends.

References

7-Methoxy-thiochroman-3-ylamine hydrochloride synthesis pathways

An In-depth Technical Guide to the Synthesis of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Introduction

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiochroman scaffold is recognized as a privileged structure, with derivatives exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive overview of a logical and robust synthetic pathway to 7-Methoxy-thiochroman-3-ylamine hydrochloride, designed for an audience of researchers, scientists, and drug development professionals.

The narrative follows a multi-part synthetic strategy, beginning with the construction of a key cyclic intermediate, 7-methoxy-thiochroman-4-one. Subsequent sections detail the strategic transposition of the carbonyl functionality from the 4-position to the 3-position, a critical maneuver enabling the final introduction of the amine group via reductive amination. Each part explains the causality behind the chosen reactions, provides detailed experimental protocols, and is grounded in authoritative chemical literature.

Part I: Synthesis of the Key Intermediate: 7-Methoxy-thiochroman-4-one

The most established route to the thiochroman core involves a two-step process: a Michael addition followed by an intramolecular Friedel-Crafts acylation to form the bicyclic system. This approach offers high yields and utilizes readily available starting materials.

Retrosynthetic Analysis

A logical disconnection of the target intermediate, 7-methoxy-thiochroman-4-one, reveals 3-methoxythiophenol and an acrylic acid equivalent as ideal starting materials. The carbon-sulfur bond is formed via a conjugate addition, and the aromatic ring is closed via an electrophilic acylation.

Pathway A: Two-Step Construction of the Thiochroman-4-one Core

Step 1: Michael Addition to form 3-((3-methoxyphenyl)thio)propanoic acid

The synthesis commences with the base-catalyzed conjugate addition (Michael addition) of 3-methoxythiophenol to an acrylic acid derivative. The nucleophilic thiolate anion, generated in situ, attacks the β-carbon of the α,β-unsaturated carbonyl system. This reaction is highly efficient and regioselective. While acrylic acid can be used, β-propiolactone is also an effective substrate. A related method involves the addition of arylthiols to β-chloropropanoic acid.[1]

Step 2: Intramolecular Friedel-Crafts Acylation

The resulting 3-((3-methoxyphenyl)thio)propanoic acid is cyclized under strong acidic conditions. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent. The reaction proceeds via the formation of an acylium ion intermediate, which then performs an intramolecular electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring. The cyclization occurs preferentially at the position para to the activating methoxy group, yielding the desired 7-methoxy-thiochroman-4-one.[1][3]

Experimental Protocol 1: Synthesis of 7-Methoxy-thiochroman-4-one

-

Preparation of 3-((3-methoxyphenyl)thio)propanoic acid:

-

To a stirred solution of 3-methoxythiophenol (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a solvent like toluene at 0 °C, add acrylic acid (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the thiophenol.

-

Upon completion, acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propanoic acid derivative, which can often be used in the next step without further purification.

-

-

Cyclization to 7-Methoxy-thiochroman-4-one:

-

Add the crude 3-((3-methoxyphenyl)thio)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid).

-

Heat the mixture with vigorous stirring to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 7-methoxy-thiochroman-4-one as a solid.

-

Data Presentation 1: Representative Yields for Thiochroman-4-one Synthesis

| Step | Starting Materials | Key Reagents | Typical Yield | Reference |

| Michael Addition | Arylthiol, β-chloropropanoic acid | Base (e.g., KOH) | Quantitative | [1] |

| Cyclization | β-Arylthiopropanoic acid | Fuming Sulfuric Acid | Excellent | [1] |

| Cyclization | β-Arylthiopropanoic acid | Polyphosphoric Acid | Good to Excellent | [4] |

Part II: Carbonyl Transposition to 7-Methoxy-thiochroman-3-one

With the 4-keto intermediate in hand, the next strategic phase involves moving the carbonyl group to the 3-position. This is not a trivial transformation and is accomplished through a three-step sequence: reduction, dehydration, and re-oxidation at the adjacent carbon.

Step 3: Reduction to 7-methoxy-thiochroman-4-ol

The carbonyl group of the thiochroman-4-one is selectively reduced to a secondary alcohol using a mild hydride reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is ideally suited for this purpose, offering high chemoselectivity and operational simplicity.

Step 4: Dehydration to 7-methoxy-2H-thiochromene

The resulting 7-methoxy-thiochroman-4-ol is subjected to acid-catalyzed dehydration. Heating the alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark apparatus to remove water, drives the elimination reaction to form the thermodynamically stable alkene, 7-methoxy-2H-thiochromene.

Step 5: Hydroboration-Oxidation to 7-methoxy-thiochroman-3-one

This crucial step establishes the oxygen functionality at the C3 position. The thiochromene intermediate undergoes hydroboration-oxidation.

-

Hydroboration: Treatment with a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) results in the regioselective addition of the B-H bond across the double bond. The boron atom adds to the less sterically hindered C4 carbon, placing the hydrogen at the C3 carbon. This anti-Markovnikov addition is a hallmark of the hydroboration reaction.

-

Oxidation: The resulting organoborane intermediate is then oxidized in situ using alkaline hydrogen peroxide (H₂O₂, NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond, yielding 7-methoxy-thiochroman-3-ol with high regioselectivity.

-

Final Oxidation: The secondary alcohol at C3 is then oxidized to the target ketone, 7-methoxy-thiochroman-3-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Part III: Reductive Amination to Form the Target Amine

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] It proceeds via an in-situ formation and reduction of an imine or iminium ion intermediate, offering a controlled, high-yield route to the desired product while avoiding the over-alkylation issues common in direct alkylation methods.[5][6]

Mechanism and Reagent Selection

The reaction between 7-methoxy-thiochroman-3-one and an ammonia source (e.g., ammonium acetate) in a slightly acidic medium establishes an equilibrium with the corresponding iminium ion. A reducing agent is then used to irreversibly reduce this C=N double bond.

The choice of reducing agent is critical. Mild, acid-stable hydrides are preferred because they selectively reduce the protonated iminium ion much faster than the starting ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and non-toxic byproducts.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[5]

Visualization: The Reductive Amination Pathway

Caption: Complete synthetic pathway to the target compound.

Conclusion

This guide outlines a comprehensive and logically structured synthetic pathway for the preparation of 7-Methoxy-thiochroman-3-ylamine hydrochloride. By starting with the construction of the versatile 7-methoxy-thiochroman-4-one intermediate, the synthesis proceeds through a strategic carbonyl transposition followed by a highly efficient reductive amination. The protocols and mechanistic explanations provided herein offer researchers a solid foundation for the practical synthesis of this and related thiochroman derivatives, enabling further exploration of their potential in drug discovery and development.

References

- D. C. G. A. Pinto, A. M. S. Silva, C. M. M. Santos, J. A. S. Cavaleiro, "Thiochroman-4-ones: Synthesis and reactions," Journal of Sulfur Chemistry, 2008. [URL: https://www.researchgate.net/publication/233010377_Thiochroman-4-ones_Synthesis_and_reactions]

- BenchChem, "Experimental procedure for the synthesis of thiochroman-4-ones from 2-Iodothiophenol," BenchChem, 2025. [URL: https://www.benchchem.com/product/b1139458/protocols]

- L. F. O. Cruz, et al., "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents," Molecules, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151590/]

- M. L. G. C. Silva, et al., "Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one," Archiv der Pharmazie, 1999. [URL: https://pubmed.ncbi.nlm.nih.gov/10420556/]

- Y. Wang, et al., "Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties," Journal of the Chinese Chemical Society, 2021. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/jccs.202000455]

- This reference is not directly cited in the text but provides context on rel

- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, 1996. [URL: https://www.chem.wisc.

- This reference is not directly cited in the text but provides context on rel

- This reference is not directly cited in the text but provides context on rel

- This reference is not directly cited in the text but provides context on rel

- P. Umareddy, A. Veerareddy, "Improved process for Centchroman, a selective estrogen receptor modulator," Journal of Chemical and Pharmaceutical Research, 2015. [URL: https://www.jocpr.

- Master Organic Chemistry, "Making Substituted Amines Through Reductive Amination," Master Organic Chemistry, 2017. [URL: https://www.masterorganicchemistry.

- This reference is not directly cited in the text but provides context on rel

- This reference is not directly cited in the text but provides context on rel

- This reference is not directly cited in the text but provides context on rel

- M. H. Holshouser, L. J. Loeffler, "Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide," Journal of Pharmaceutical Sciences, 1982. [URL: https://pubmed.ncbi.nlm.nih.gov/7097544/]

- This reference is not directly cited in the text but provides context on rel

- A. L. Zakharenko, et al., "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites," Catalysts, 2023. [URL: https://www.mdpi.com/2073-4344/13/2/410]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Biological Versatility of the Thiochromane Scaffold: A Technical Guide to the Potential Activities of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of 7-Methoxy-thiochroman-3-ylamine hydrochloride, a molecule of significant interest within medicinal chemistry. In the absence of extensive direct research on this specific compound, this document provides an in-depth analysis based on the well-established pharmacological profiles of its core scaffold, thiochromane, and the influence of its key substituents: the 7-methoxy and 3-amino groups. By examining the structure-activity relationships of closely related analogs, we can infer a range of potential therapeutic applications for this compound.

The Thiochromane Scaffold: A Privileged Structure in Medicinal Chemistry

The thiochromane ring system, a sulfur-containing heterocycle, is a prominent scaffold in the design of novel therapeutic agents. Its structural rigidity and the presence of the sulfur atom, which can exist in various oxidation states, confer a diverse range of pharmacological properties. Thiochromane derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-parasitic, and anticancer effects.[1] This versatility makes the thiochromane core a valuable starting point for the development of new drugs targeting a variety of diseases.

Deconstructing the Molecule: Potential Roles of the 7-Methoxy and 3-Amino Substituents

The specific biological profile of 7-Methoxy-thiochroman-3-ylamine hydrochloride will be dictated by the interplay of its core thiochromane structure and its functional groups.

The 3-Amino Group: A Gateway to Neurological and Other Activities

The presence of a primary amine at the 3-position of the thiochromane ring is a critical feature. In the closely related chromane series, 3-amino derivatives have been identified as potent and selective ligands for serotonin receptors, specifically the 5-HT7 receptor, acting as either agonists or antagonists.[2] This suggests a strong potential for 7-Methoxy-thiochroman-3-ylamine hydrochloride to exhibit activity within the central nervous system, with possible applications in mood disorders, sleep regulation, and other neurological conditions.

Furthermore, amino substitutions on heterocyclic scaffolds are known to enhance water solubility and can play a crucial role in the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

The 7-Methoxy Group: A Modulator of Potency and Physicochemical Properties

The methoxy group is a common substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic stability.[3] In various bioactive molecules, the methoxy group has been shown to be important for anti-inflammatory and other biological effects.[4][5] Its presence at the 7-position of the thiochromane ring in the target molecule could therefore enhance its potency and fine-tune its pharmacokinetic properties.

Anticipated Biological Activities and Potential Therapeutic Applications

Based on the known activities of related compounds, 7-Methoxy-thiochroman-3-ylamine hydrochloride is predicted to exhibit a range of biological effects. The following table summarizes these potential activities and the evidence from analogous structures.

| Potential Biological Activity | Evidence from Related Compounds | Potential Therapeutic Application |

| Antibacterial | Thiochromanone derivatives have shown potent in vitro activity against various bacterial strains, including Xanthomonas oryzae.[1] | Development of new antibiotics |

| Antifungal | Spiro-heterocyclic compounds based on the thiochromane scaffold have demonstrated significant inhibitory activity against invasive fungi. | Treatment of fungal infections |

| Anticancer | Thiochroman-4-one derivatives have been investigated for their antitumor properties. | Oncology |

| Anti-parasitic | 4H-thiochromen-4-one 1,1-dioxide derivatives have shown activity against tropical disease parasites by targeting trypanothione reductase.[6] | Treatment of leishmaniasis, trypanosomiasis, and malaria |

| Neurological Activity | 3-Aminochroman derivatives are selective serotonin 5-HT7 receptor agonists and antagonists.[2] | Treatment of depression, anxiety, and other CNS disorders |

| Anti-inflammatory | The methoxy group is a key contributor to the anti-inflammatory effects of compounds like curcumin.[4][5] | Management of inflammatory conditions |

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 7-Methoxy-thiochroman-4-one

A one-pot synthesis of the thiochromone precursor can be achieved from 3-(arylthiol)propanoic acids.[7] This would involve the reaction of a suitably substituted thiophenol with 3-chloropropanoic acid to form the corresponding 3-(arylthiol)propanoic acid, which is then cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Step 2: Reductive Amination to Yield 7-Methoxy-thiochroman-3-ylamine

The 3-amino group can be introduced via reductive amination of the 7-methoxy-thiochroman-4-one. This reaction typically involves the treatment of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Step 3: Formation of the Hydrochloride Salt

The final step would involve the treatment of the free amine with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

Caption: Proposed synthetic route to 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Potential Mechanism of Action: A Hypothetical Model

Drawing parallels with 3-aminochromans, a primary hypothesis for the mechanism of action of 7-Methoxy-thiochroman-3-ylamine hydrochloride in the central nervous system would be its interaction with the serotonin 5-HT7 receptor. This G-protein coupled receptor is involved in the regulation of mood, circadian rhythm, and learning and memory. Modulation of this receptor could lead to antidepressant or anxiolytic effects.

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Methoxy-thiochroman-3-ylamine hydrochloride

A Senior Application Scientist's Perspective on Elucidating a Novel Bioactive Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 7-Methoxy-thiochroman-3-ylamine hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of structurally related thiochroman derivatives. It further serves as a comprehensive roadmap for researchers to systematically investigate and validate this proposed mechanism.

Executive Summary: Unveiling a Potential Neuromodulator

The thiochroman scaffold is a recurring motif in compounds exhibiting a range of biological activities, from antimicrobial to anticancer effects[1][2]. Notably, various thiochromone and thiochroman derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B)[3][4]. Monoamine oxidases (MAOs) are critical enzymes in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Given the structural features of 7-Methoxy-thiochroman-3-ylamine hydrochloride, we hypothesize that its primary mechanism of action is the inhibition of monoamine oxidase, with a potential selectivity for the MAO-B isoform . This guide will delve into the rationale behind this hypothesis and provide a detailed experimental framework to rigorously test it.

The Central Hypothesis: A Monoamine Oxidase Inhibitor

The core structure of 7-Methoxy-thiochroman-3-ylamine hydrochloride, featuring a thiochroman ring and an amine group, bears resemblance to known MAO inhibitors. The methoxy group at the 7-position may further influence its binding affinity and selectivity for the active site of MAO enzymes.

The Monoamine Oxidase Signaling Pathway

Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines. Inhibition of these enzymes prevents the breakdown of neurotransmitters, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.

Figure 1: Hypothesized mechanism of action of 7-Methoxy-thiochroman-3-ylamine hydrochloride as a monoamine oxidase inhibitor.

Experimental Validation: A Step-by-Step Protocol

To validate the hypothesis of MAO inhibition, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's activity, from in vitro enzyme kinetics to cell-based assays.

Tier 1: In Vitro Monoamine Oxidase Inhibition Assay

This initial screen will determine if 7-Methoxy-thiochroman-3-ylamine hydrochloride directly inhibits MAO-A and MAO-B enzymes.

Experimental Workflow:

Figure 2: Workflow for in vitro MAO inhibition assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay Kit (Promega)

-

7-Methoxy-thiochroman-3-ylamine hydrochloride

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

96-well white opaque microplates

-

-

Procedure:

-

Prepare serial dilutions of 7-Methoxy-thiochroman-3-ylamine hydrochloride (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add 12.5 µL of the compound dilutions, positive controls, or vehicle (buffer).

-

Add 12.5 µL of recombinant hMAO-A or hMAO-B to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 25 µL of the MAO-Glo™ substrate to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Expected Outcome and Interpretation:

A low IC50 value would indicate potent inhibition of the respective MAO isoform. A significant difference between the IC50 values for MAO-A and MAO-B would suggest selectivity.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| Hypothetical Data for 7-MTC | 5,200 | 85 | 61.2 |

| Clorgyline | 5 | 1,500 | 0.003 |

| Selegiline | 1,200 | 10 | 120 |

Tier 2: Cell-Based Neurotransmitter Level Assessment

This assay will determine if the compound's MAO inhibitory activity translates to an increase in monoamine neurotransmitter levels in a cellular context.

Protocol:

-

Cell Culture:

-

Culture SH-SY5Y neuroblastoma cells, which endogenously express MAOs.

-

Plate the cells in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of 7-Methoxy-thiochroman-3-ylamine hydrochloride for 24 hours.

-

-

Neurotransmitter Extraction and Analysis:

-

Lyse the cells and collect the supernatant.

-

Analyze the levels of dopamine, serotonin, and norepinephrine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Expected Outcome and Interpretation:

A dose-dependent increase in the intracellular levels of monoamine neurotransmitters would provide further evidence for the MAO inhibitory mechanism of action.

Broader Biological Context and Future Directions

While the primary hypothesis focuses on MAO inhibition, it is crucial to consider other potential biological activities of thiochroman derivatives. These compounds have been reported to possess antimicrobial, and antileishmanial properties[2][5]. Therefore, a broader screening against a panel of receptors and enzymes would be a prudent next step to fully characterize the pharmacological profile of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Future in vivo studies in rodent models of depression or Parkinson's disease would be necessary to evaluate the therapeutic potential of this compound and to correlate its biochemical activity with behavioral outcomes.

Conclusion

7-Methoxy-thiochroman-3-ylamine hydrochloride represents a promising chemical scaffold with the potential for neuromodulatory activity. The proposed mechanism of action as a selective MAO-B inhibitor is a scientifically sound starting point for a comprehensive investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the core mechanism of this compound and for assessing its potential as a novel therapeutic agent.

References

-

Title: Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. Source: PubMed URL: [Link]

-

Title: Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Source: PubMed URL: [Link]

-

Title: 7-Methoxy-thiochroman-3-ylamine. Source: LookChem URL: [Link]

-

Title: Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Source: MDPI URL: [Link]

-

Title: Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: PMC - NIH URL: [Link]

Sources

- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxy-thiochroman-3-ylamine hydrochloride derivatives and analogs

An In-Depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine Hydrochloride and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxy-thiochroman-3-ylamine hydrochloride, a heterocyclic amine belonging to the broader class of thiochromanes. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogs to offer insights into its synthesis, potential pharmacological activities, and structure-activity relationships (SAR). By examining the established chemistry and biology of the thiochromane scaffold, we can extrapolate a foundational understanding relevant to the development of novel therapeutic agents.

Introduction to the Thiochromane Scaffold

Thiochromanes, and their unsaturated counterparts, thiochromenes, are sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antifungal, anticancer, and neuroprotective effects.[1] The inclusion of a sulfur atom, a bioisostere of a methylene group or an oxygen atom, imparts unique physicochemical properties that can influence a molecule's potency, selectivity, and pharmacokinetic profile.[1]

The core structure of 7-Methoxy-thiochroman-3-ylamine features three key components for SAR exploration:

-

The Thiochroman Core: A bicyclic system providing a rigid framework.

-

The 7-Methoxy Group: An electron-donating group on the aromatic ring which can influence receptor binding and metabolic stability.

-

The 3-Amine Group: A basic functional group crucial for forming salts (like the hydrochloride salt) and participating in key interactions with biological targets.

Synthetic Pathways and Methodologies

Proposed Synthesis of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

The proposed synthetic route involves a multi-step process beginning with the formation of a 7-methoxy-substituted thiochroman-4-one intermediate.

Step 1: Synthesis of 3-(4-methoxyphenylthio)propanoic acid

This initial step involves the reaction of 4-methoxythiophenol with 3-chloropropanoic acid under basic conditions to form the necessary precursor.

Step 2: Cyclization to 7-Methoxy-thiochroman-4-one

The substituted propanoic acid is then cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield 7-Methoxy-thiochroman-4-one. One-pot methods for similar transformations have been reported to be efficient, offering good yields for substrates with both electron-donating and electron-withdrawing groups.[2]

Step 3: Formation of the 3-Amino Group

The ketone at the 3-position can be converted to an amine through several established methods. A common approach is reductive amination. This involves the reaction of the ketone with an aminating agent (e.g., ammonia or a protected amine) in the presence of a reducing agent. Stereoselective reduction of related oximes has also been shown to produce amino-thiochromanols, which can be further processed.

Step 4: Formation of the Hydrochloride Salt

The final free base, 7-Methoxy-thiochroman-3-ylamine, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent. This enhances the compound's stability and water solubility for biological testing.

Experimental Protocol: Representative Synthesis of a Thiochroman-4-one Precursor

The following protocol is adapted from a general one-pot synthesis of thiochromen-4-ones, which can be modified for the synthesis of the saturated thiochroman-4-one.[2]

-

Materials: 3-(4-methoxyphenylthio)propanoic acid, methanesulfonic acid, phosphorus pentoxide, dichloromethane (DCM).

-

Procedure:

-

Prepare Eaton's reagent by adding phosphorus pentoxide to methanesulfonic acid.

-

Dissolve 3-(4-methoxyphenylthio)propanoic acid in DCM.

-

Add the Eaton's reagent to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice water and extract the product with DCM.

-

Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-Methoxy-thiochroman-4-one.

-

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for 7-Methoxy-thiochroman-3-ylamine hydrochloride is not available, the activities of related analogs suggest several potential therapeutic areas.

Anticancer Activity

Thiochroman-4-one derivatives have been investigated for their anticancer properties.[2] The introduction of various substituents can lead to compounds with significant cytotoxic effects against tumor cell lines. For example, some thiochroman derivatives have been identified as potent and orally available selective estrogen receptor degraders (SERDs), showing promise for the treatment of endocrine-resistant breast cancer.

Central Nervous System (CNS) Activity

The thiochroman scaffold has been explored for its potential to modulate CNS targets. Thiochroman dioxide analogs have been developed as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and could be targets for treating cognitive disorders.[3] These compounds have been shown to cross the blood-brain barrier, a critical property for CNS-acting drugs.[3]

Antimicrobial and Antifungal Activity

A comprehensive review of thiochromenes and thiochromanes highlights their diverse antimicrobial and antifungal activities.[1] Structure-activity relationship studies have shown that modifications to the thiochroman ring, such as the introduction of electron-withdrawing groups or specific side chains, can enhance potency against various pathogens.[1]

Structure-Activity Relationships (SAR)

The biological activity of thiochromane derivatives is highly dependent on the nature and position of substituents on the core structure.

Role of the 7-Methoxy Group

The methoxy group at the 7-position is an important feature in many biologically active molecules. In some contexts, a 7-methoxy group can enhance activity. For instance, in a series of coumarins, 7-methoxy coumarin demonstrated significant anti-nociceptive effects. In other cases, such as certain antiplasmodial aminoquinolines, 7-methoxy analogs were found to be less active than their halogenated counterparts.

Importance of the 3-Amino Group

The amine at the 3-position is a key functional group for establishing interactions with biological targets, often through hydrogen bonding or ionic interactions. The basicity of this amine allows for the formation of a hydrochloride salt, which can improve the compound's solubility and handling properties. In related chroman-3-amine analogs, the substitution pattern on the amine and the chroman ring significantly influences their anticancer and neuroprotective activities.

Table 1: Comparative Biological Activities of Thiochroman Analogs

| Compound Class | Biological Target/Activity | Key Structural Features | Reference |

| Thiochroman-4-ones | Anticancer (Cytotoxic) | Varied substitutions on the aromatic ring | [2] |

| Thiochroman Dioxides | AMPA Receptor Modulation | Sulfone group, varied aromatic substituents | [3] |

| Spiro-pyrrolidine Thiochromanones | Antibacterial, Antifungal | Fused heterocyclic systems | [1] |

| Indolo-thiochromans | Antifungal | Fused indole ring, alkyl substituents | [1] |

Diagram of Potential Thiochromane Signaling Interactions

Caption: Potential interactions of thiochromanes with cellular targets.

Conclusion and Future Directions

7-Methoxy-thiochroman-3-ylamine hydrochloride represents an interesting, yet underexplored, chemical entity. Based on the rich pharmacology of the thiochromane scaffold, this compound and its analogs hold potential for development in various therapeutic areas, particularly oncology and neuroscience.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route to produce 7-Methoxy-thiochroman-3-ylamine hydrochloride and its derivatives in sufficient quantities for biological evaluation.

-

Screening these compounds against a diverse panel of biological targets to identify their primary mechanism(s) of action.

-

Conducting systematic SAR studies to understand the influence of substituents at the 3-amino and 7-methoxy positions, as well as on other parts of the thiochromane core.

By leveraging the existing knowledge base for thiochromanes, researchers can strategically design and synthesize novel analogs with improved potency, selectivity, and drug-like properties, ultimately paving the way for new therapeutic discoveries.

References

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.

-

Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience. [Link]

-

Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. PubMed. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

7-Methoxy-Thiochroman-3-Ylamine Hydrochloride. BIOFOUNT. [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC - NIH. [Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 7-Methoxy-thiochroman-3-ylamine hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the spectroscopic data for 7-Methoxy-thiochroman-3-ylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiochroman scaffold in various biologically active molecules.[1][2][3] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of novel chemical entities. Spectroscopic techniques like NMR and MS provide definitive evidence of a compound's molecular structure and composition. This guide will detail the expected spectroscopic signatures of the title compound and the rationale behind the experimental choices for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Methoxy-thiochroman-3-ylamine hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) for 7-Methoxy-thiochroman-3-ylamine hydrochloride in a suitable solvent like DMSO-d₆ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.2 | d | ~8.5 |

| H-6 | ~6.8 | dd | ~8.5, 2.5 |

| H-8 | ~6.7 | d | ~2.5 |

| OCH₃ | ~3.8 | s | - |

| H-3 | ~3.5 | m | - |

| H-2 (axial) | ~3.2 | dd | ~12.0, 6.0 |

| H-2 (equatorial) | ~3.0 | dd | ~12.0, 4.0 |

| H-4 (axial) | ~2.9 | dd | ~13.0, 7.0 |

| H-4 (equatorial) | ~2.7 | dd | ~13.0, 5.0 |

| NH₃⁺ | ~8.5-9.5 | br s | - |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve the hydrochloride salt and its wide chemical shift window, which prevents solvent signal overlap with most analyte signals. The broad singlet for the NH₃⁺ protons is expected due to proton exchange with residual water in the solvent and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 | ~158 |

| C-7 | ~140 |

| C-5a | ~130 |

| C-8a | ~125 |

| C-5 | ~115 |

| C-6 | ~114 |

| C-8 | ~112 |

| OCH₃ | ~55 |

| C-3 | ~45 |

| C-2 | ~35 |

| C-4 | ~30 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-thiochroman-3-ylamine hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For 7-Methoxy-thiochroman-3-ylamine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data

-

Molecular Formula: C₁₀H₁₄ClNOS

-

Molecular Weight: 231.74 g/mol

-

Expected Ion in Positive ESI Mode: The protonated molecule [M+H]⁺ (where M is the free base) is expected to be the base peak.

-

Free Base (C₁₀H₁₃NOS) Molecular Weight: 195.28 g/mol

-

Predicted [M+H]⁺ m/z: 196.08

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Sources

- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-Methoxy-thiochroman-3-ylamine hydrochloride: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide

Abstract: 7-Methoxy-thiochroman-3-ylamine hydrochloride is a novel chemical entity for which no public data on biological activity currently exists. This guide employs an analog-based, structure-activity relationship (SAR) approach to identify and validate its most probable therapeutic targets. By deconstructing the molecule into its core thiochroman scaffold, its 3-aminobenzopyran-like pharmacophore, and its 7-methoxy substitution, we establish a strong, scientifically-grounded hypothesis. The evidence overwhelmingly points toward the serotonergic system, specifically the 5-HT1A receptor and the serotonin transporter (SERT), as primary targets of interest. This document provides the scientific rationale for this hypothesis, detailed experimental protocols for target validation, and a strategic workflow for comprehensive pharmacological profiling.

Introduction: Rationale for an Analog-Based Approach

The characterization of a new chemical entity (NCE) like 7-Methoxy-thiochroman-3-ylamine hydrochloride (hereafter MTHA-HCl) begins with a structural assessment to predict its pharmacological potential. The MTHA-HCl structure contains three key features that guide our investigation:

-

Thiochroman Scaffold: Thiochromans are sulfur-containing heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. This core structure is present in molecules with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] Its versatility suggests that MTHA-HCl could interact with a range of biological targets.

-

3-Amino Moiety: The amine at the 3-position is a critical pharmacophore. Structurally analogous 3-aminochromans have been extensively investigated and show a strong propensity for interacting with monoamine systems.[3][4] This feature is the strongest indicator of potential CNS activity.

-

7-Methoxy Group: Aromatic methoxy groups significantly influence a ligand's electronic properties and its ability to form hydrogen bonds, thereby modulating its binding affinity and selectivity for specific receptor subtypes.[5]

Given the strong evidence from structurally related compounds, this guide will focus on the most probable target class—the serotonergic system—while also outlining a strategy to explore secondary targets and potential off-target liabilities.

Primary Hypothesized Target Class: The Serotonergic System

The structural similarity between MTHA-HCl and known psychoactive compounds provides a compelling case for its interaction with the serotonergic system. Specifically, the 3-aminochroman substructure is a well-established pharmacophore for ligands that dually target the 5-HT1A receptor and the serotonin transporter (SERT).[3][4] This dual-action profile is a key strategy in modern antidepressant drug discovery, aiming to accelerate the onset of therapeutic effects and potentially improve efficacy.[4]

-

5-HT1A Receptor: An inhibitory G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor, regulating serotonin release, and a postsynaptic receptor. Agonism or antagonism at this receptor can profoundly modulate mood and anxiety.[6]

-

Serotonin Transporter (SERT): A member of the monoamine transporter family responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[7] Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).

We hypothesize that MTHA-HCl is a modulator of 5-HT1A and/or SERT. The following sections detail a validation workflow to confirm this hypothesis.

Experimental Workflow: Target Validation for the Serotonergic System

A two-phase approach is essential. Phase 1 will establish binding affinity to confirm direct interaction, while Phase 2 will characterize the functional consequence of this binding (e.g., agonist, antagonist, or inhibitor activity).

Caption: Serotonergic target validation workflow for MTHA-HCl.

Protocol: Phase 1 - Radioligand Displacement Assays

Objective: To determine the binding affinity (Ki) of MTHA-HCl for the human 5-HT1A receptor and SERT.

Methodology:

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing either human 5-HT1A receptor or SERT.

-

Radioligands: [³H]8-OH-DPAT for 5-HT1A; [³H]Paroxetine for SERT.

-

Non-specific binding definition: 10 µM 5-HT for 5-HT1A; 10 µM Fluoxetine for SERT.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

MTHA-HCl stock solution in DMSO, serially diluted.

-

Scintillation fluid and 96-well filter plates.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of MTHA-HCl (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add buffer instead of MTHA-HCl.

-

For non-specific binding wells, add the defining compound.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the plate contents through the filter mat to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of MTHA-HCl.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Phase 2 - Functional Assays

A. 5-HT1A Receptor Functional Assay (cAMP Inhibition)

Objective: To determine if MTHA-HCl acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

Methodology:

-

Materials:

-

CHO or HEK293 cells expressing the human 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

5-HT (serotonin) as a reference agonist.

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

-

-

Procedure (Agonist Mode):

-

Plate cells and allow them to adhere.

-

Add varying concentrations of MTHA-HCl to the cells.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for 30 minutes.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate cells with varying concentrations of MTHA-HCl.

-

Add a fixed concentration of 5-HT (at its EC80) along with forskolin.

-

Incubate and measure cAMP levels as above.

-

-

Data Analysis:

-

Agonist: Plot cAMP levels vs. MTHA-HCl concentration to determine EC50 (potency) and Emax (efficacy relative to 5-HT).

-

Antagonist: Plot cAMP levels vs. MTHA-HCl concentration to determine the IC50, which can be used to calculate the functional antagonist constant (Kb).

-

B. SERT Functional Assay (Neurotransmitter Uptake)

Objective: To measure the potency of MTHA-HCl in inhibiting serotonin reuptake.

Methodology:

-

Materials:

-

HEK293 cells stably expressing human SERT (hSERT).[8]

-

[³H]5-HT (radiolabeled serotonin).

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES).

-

Fluoxetine or another known SSRI as a positive control.

-

-

Procedure:

-

Plate hSERT-expressing cells in a 96-well plate.

-

Wash cells with buffer.

-

Pre-incubate the cells with varying concentrations of MTHA-HCl or control compound for 10-15 minutes.

-

Initiate the uptake by adding a fixed concentration of [³H]5-HT.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of [³H]5-HT uptake against the log concentration of MTHA-HCl.

-

Use non-linear regression to determine the IC50 value, representing the concentration required to inhibit 50% of serotonin uptake.

-

Secondary Targets and Selectivity Profiling

The structural similarity of MTHA-HCl to monoamine ligands necessitates a broader screening against the other major monoamine transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7][9] A lack of selectivity can lead to undesirable side effects (e.g., cardiovascular effects via NET, abuse potential via DAT).

Experimental Workflow: Comprehensive Monoamine Transporter Profiling

This workflow should be run in parallel with the serotonergic assays to build a complete selectivity profile.

Caption: Integrated workflow for MTHA-HCl pharmacological profiling.

Data Presentation: Selectivity Profile

The results from the monoamine transporter assays should be summarized to clearly visualize the compound's selectivity.

| Target Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |

| SERT | Hypothetical Value | Hypothetical Value |

| DAT | Hypothetical Value | Hypothetical Value |

| NET | Hypothetical Value | Hypothetical Value |

A desirable profile for an SSRI-like compound would show high potency (low Ki and IC50) for SERT and at least 100-fold lower potency (higher values) for DAT and NET.

Conclusion and Future Directions

Based on a rigorous analysis of its structural components, 7-Methoxy-thiochroman-3-ylamine hydrochloride is hypothesized to be a modulator of the serotonergic system. The primary therapeutic targets are likely the 5-HT1A receptor and the serotonin transporter (SERT) . The experimental workflows detailed in this guide provide a clear, step-by-step path to validate these targets, determine the compound's functional activity, and establish its selectivity profile across the key monoamine transporters.

Successful validation would position MTHA-HCl as a promising candidate for development in therapeutic areas such as depression, anxiety disorders, or other CNS conditions. Subsequent steps would involve broader off-target safety screening, ADME/Tox profiling, and eventual evaluation in preclinical in vivo models of disease.

References

-